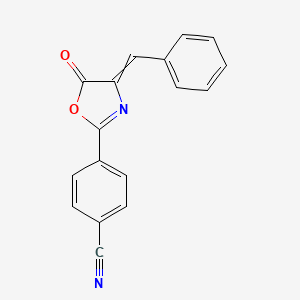
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzylidene group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile typically involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . Another method involves the reaction of phthaloylglycylglycine with appropriate aldehydes . The reaction conditions often require high temperatures, typically in the range of 160-190°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can occur at the benzylidene or benzonitrile moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro-oxazole derivative .
Scientific Research Applications
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can enhance binding affinity, while the benzonitrile moiety can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-methyl-4,5-dihydro-1,3-oxazol-5-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is a versatile scaffold in medicinal chemistry, and the presence of both benzylidene and benzonitrile groups enhances its potential for diverse applications .
Properties
CAS No. |
90290-84-9 |
|---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-13-6-8-14(9-7-13)16-19-15(17(20)21-16)10-12-4-2-1-3-5-12/h1-10H |
InChI Key |
NKJXRBIYJMFCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















